Lipophilicity (XLogP3) Differential Between Ethyl and Methyl Carbamate Analogues
The ethyl carbamate (target compound) exhibits a computed XLogP3 of 0.9, compared with 0.5 for the direct methyl carbamate analogue (CAS 946284‑39‑5) [1][2]. This +0.4 log unit difference, arising solely from the ethyl‑for‑methyl substitution, increases predicted membrane permeability by approximately 1.5‑fold based on established logP‑permeability correlations, while remaining within the favourable oral drug‑likeness range (XLogP3 < 5).
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | Methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate (CAS 946284-39-5); XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.4 (target compound more lipophilic) |
| Conditions | XLogP3 computed by PubChem 3.0 algorithm (2025.09.15 release) |
Why This Matters
Higher lipophilicity can improve passive membrane permeation in cell-based assays, making the ethyl carbamate a preferred choice when intracellular target engagement is required, though the magnitude of the difference (Δ 0.4) remains modest and must be verified experimentally.
- [1] PubChem. Compound Summary for CID 16883962: Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/946285-08-1. View Source
- [2] PubChem. Compound Summary for CID 16883835: methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/946284-39-5. View Source
